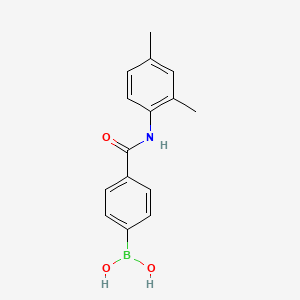
(4-((2,4-Dimethylphenyl)carbamoyl)phenyl)boronic acid
描述
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are also referred . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .Molecular Structure Analysis
The molecular formula of “(4-((2,4-Dimethylphenyl)carbamoyl)phenyl)boronic acid” is C15H16BNO3 . Its molecular weight is 269.11 g/mol . The InChI string representation of its structure is InChI=1S/C15H16BNO3/c1-10-3-4-11 (2)14 (9-10)17-15 (18)12-5-7-13 (8-6-12)16 (19)20/h3-9,19-20H,1-2H3, (H,17,18) .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-((2,4-Dimethylphenyl)carbamoyl)phenyl)boronic acid” include a molecular weight of 269.11 g/mol . It has 3 hydrogen bond donor count and 3 hydrogen bond acceptor count . Its rotatable bond count is 3 . The exact mass and monoisotopic mass are 269.1223235 g/mol . The topological polar surface area is 69.6 Ų .科学研究应用
Suzuki-Miyaura Cross-Coupling
Suzuki-Miyaura cross-coupling: is a pivotal reaction in organic chemistry, allowing for the formation of carbon-carbon bonds. The boronic acid moiety in N-(2,4-Dimethylphenyl) 4-boronobenzamide is crucial for this process, acting as a nucleophilic partner that can couple with various electrophilic partners, particularly halides . This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and organic materials.
Protodeboronation
The protodeboronation of boronic acids is a significant transformation that can be used to remove the boron moiety after it has served its purpose in synthesis. This compound can undergo protodeboronation, which is a valuable step in the formal total synthesis of complex molecules like δ-®-coniceine and indolizidine 209B .
Sensing Applications
Boronic acids are known for their ability to form reversible covalent complexes with cis-diols. This property makes N-(2,4-Dimethylphenyl) 4-boronobenzamide a potential candidate for the development of sensors for carbohydrates and other diol-containing compounds. Such sensors have applications in medical diagnostics and environmental monitoring .
Radical-Polar Crossover Reactions
This compound can participate in radical-polar crossover reactions , which are a class of transformations where a radical process is followed by a polar reaction. These reactions are useful for creating complex molecular architectures from simpler precursors .
Homologation Reactions
Homologation reactions: involve the lengthening of a carbon chain. N-(2,4-Dimethylphenyl) 4-boronobenzamide can be used in homologation sequences where the boron moiety remains in the product, contributing to the synthesis of larger organic molecules .
Conjugative Cross-Couplings
The compound can also be used in conjugative cross-couplings , which are reactions that join two different organic groups through a conjugated system. This is particularly useful in the synthesis of complex aromatic compounds .
Arylation Reactions
Arylation reactions: involve the introduction of an aryl group into a molecule. The boronic acid moiety of N-(2,4-Dimethylphenyl) 4-boronobenzamide can be used to introduce an aryl group into various substrates, expanding the diversity of aromatic compounds accessible through synthesis .
Amine-Borane Complex Formation
Lastly, this compound may be explored for its potential in forming amine-borane complexes , which are important intermediates in various chemical reductions and hydroborations. These complexes can be used to generate amines, an essential functional group in organic chemistry .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
[4-[(2,4-dimethylphenyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BNO3/c1-10-3-8-14(11(2)9-10)17-15(18)12-4-6-13(7-5-12)16(19)20/h3-9,19-20H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBVTQYGKMKSSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657061 | |
| Record name | {4-[(2,4-Dimethylphenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2,4-Dimethylphenyl)carbamoyl)phenyl)boronic acid | |
CAS RN |
913835-38-8 | |
| Record name | B-[4-[[(2,4-Dimethylphenyl)amino]carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(2,4-Dimethylphenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




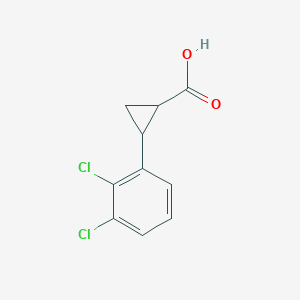
![3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B1386652.png)
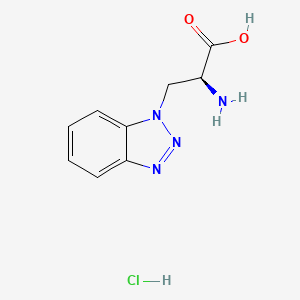
![ethyl 4-[1-methyl-2-oxo-2-(2-thienyl)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1386655.png)
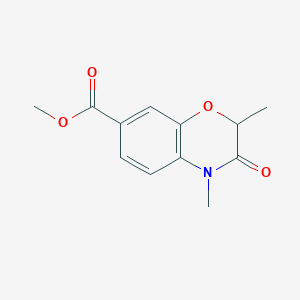


![2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1386661.png)
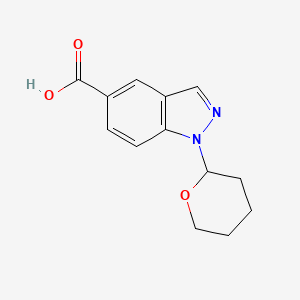

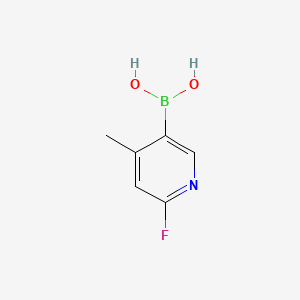
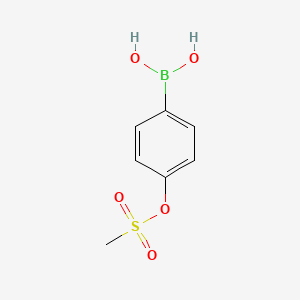
![Diethyl 2-[{[(benzyloxy)carbonyl]amino}(3-chlorophenyl)methyl]malonate](/img/structure/B1386671.png)